molecular formula C17H15N3O3 B5133396 2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide

2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide

Cat. No. B5133396
M. Wt: 309.32 g/mol
InChI Key: QYLNIQMSMUMDHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, starting from basic precursors like 2-methoxybenzohydrazide, leading to the formation of hydrazone, which is then cyclized to form the oxadiazole core, and finally undergoing treatment with hydrazine hydrate to afford the final product (Taha, Ismail, Imran, & Khan, 2014). This process exemplifies the complexity and the meticulous steps involved in the synthesis of oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of compounds related to 2-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide is intricately designed, with studies showing how intermolecular interactions, such as dimerization and crystal packing, can influence the geometry of these molecules. These interactions are crucial for understanding the dihedral angles and the rotational conformation of aromatic rings, which are pivotal in determining the compound's reactivity and interaction with other molecules (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future research directions for this compound could involve studying its biological activity and potential applications in medicine or other fields. Given the biological activity associated with oxadiazole and benzamide moieties, this compound could be a candidate for further pharmacological studies .

properties

IUPAC Name

2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-18-16(21)11-7-3-4-8-12(11)17-19-15(20-23-17)13-9-5-6-10-14(13)22-2/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLNIQMSMUMDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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